molecular formula C10H17N5O4 B2802757 N4-(2,2-diethoxyethyl)-5-nitropyrimidine-4,6-diamine CAS No. 450344-72-6

N4-(2,2-diethoxyethyl)-5-nitropyrimidine-4,6-diamine

Cat. No.: B2802757
CAS No.: 450344-72-6
M. Wt: 271.277
InChI Key: LELCBHVYGHNSQV-UHFFFAOYSA-N
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Description

N4-(2,2-Diethoxyethyl)-5-nitropyrimidine-4,6-diamine is a substituted pyrimidine derivative characterized by a 5-nitro group and a diethoxyethyl substituent at the N4 position. The diethoxyethyl group introduces unique steric and electronic properties, influencing solubility, reactivity, and intermolecular interactions compared to simpler alkyl or aryl substituents .

Properties

IUPAC Name

4-N-(2,2-diethoxyethyl)-5-nitropyrimidine-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5O4/c1-3-18-7(19-4-2)5-12-10-8(15(16)17)9(11)13-6-14-10/h6-7H,3-5H2,1-2H3,(H3,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELCBHVYGHNSQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC1=NC=NC(=C1[N+](=O)[O-])N)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2,2-diethoxyethyl)-5-nitropyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the reaction of 2,2-diethoxyethylamine with a pyrimidine derivative under controlled conditions. The nitro group is introduced through nitration reactions, which often require strong acids like nitric acid and sulfuric acid as catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N4-(2,2-diethoxyethyl)-5-nitropyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The diamine groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like halides or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N4-(2,2-diethoxyethyl)-5-nitropyrimidine-4,6-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent due to the presence of the nitro group.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N4-(2,2-diethoxyethyl)-5-nitropyrimidine-4,6-diamine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with biological macromolecules, leading to various biological effects. The diamine groups can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituents at the N4 and N6 positions significantly impact melting points, yields, and solubility. Below is a comparison of key analogs:

Compound Name (Substituents) Molecular Formula Yield (%) Melting Point (°C) Key Features Reference
N4,N6-Bis(4-chlorobenzyl) (5f) C18H14Cl2N6O2 95 159–161 High yield, electron-withdrawing groups enhance crystallinity
N4,N6-Diethyl (5k) C8H12N6O2 89 84–86 Low melting point due to flexible alkyl chains
N4,N6-Diisobutyl (5l) C12H20N6O2 83 77–79 Branched alkyl groups reduce packing efficiency
N4-(sec-Butyl) () C8H13N5O2 Moderate steric bulk; improved lipophilicity
N4,N6-Dicyclopentyl (GS 39783) C15H23N5O2S Cycloalkyl groups enhance rigidity and stability
N4-(2-Methoxy-4-nitrophenyl) () C11H10N6O5 Aromatic substituent with nitro group increases polarity

Key Observations :

  • Electron-withdrawing groups (e.g., 4-chlorobenzyl in 5f) correlate with higher melting points due to enhanced dipole-dipole interactions .
  • Alkyl chains (e.g., diethyl in 5k) lower melting points and improve solubility in non-polar solvents .
  • The diethoxyethyl group in the target compound likely offers intermediate polarity, balancing solubility in polar aprotic solvents (e.g., DMSO) and organic media.

Biological Activity

N4-(2,2-diethoxyethyl)-5-nitropyrimidine-4,6-diamine is a chemical compound characterized by its unique structure, which includes a pyrimidine ring substituted with a nitro group and a diethoxyethyl side chain. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including antimicrobial, antitumor, and other therapeutic effects. The molecular formula of this compound is C₉H₁₃N₅O₂, with a molecular weight of 197.23 g/mol.

Chemical Structure and Properties

The structure of this compound consists of:

  • A pyrimidine ring with two amino groups at positions 4 and 6.
  • A nitro group at position 5.
  • A diethoxyethyl side chain at position N4.

This configuration contributes to its reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity. The following sections detail specific areas of biological activity where this compound has been investigated.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds structurally similar to this compound. For instance:

  • In vitro studies demonstrated that derivatives of nitropyrimidines exhibited moderate to potent activity against various pathogens, including Gram-positive and Gram-negative bacteria as well as fungi .
  • The compound's structure allows it to interact with bacterial enzymes such as DNA gyrase, which is crucial for bacterial replication. This interaction can lead to significant inhibitory effects on bacterial growth .
CompoundMIC (µM)Target Organisms
This compoundTBDVarious bacteria
Similar Derivative 10.21Pseudomonas aeruginosa
Similar Derivative 2TBDEscherichia coli

Antitumor Activity

Preliminary studies suggest that the compound may possess antitumor properties:

  • Cell viability assays using various cancer cell lines indicated that related compounds showed cytotoxic effects, which could be attributed to their ability to interfere with DNA synthesis and repair mechanisms.
  • Molecular docking studies have indicated favorable binding interactions between these compounds and key proteins involved in cancer cell proliferation.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit critical enzymes involved in nucleic acid metabolism.
  • DNA Interaction : It can form stable complexes with DNA or RNA, disrupting normal cellular functions.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in cells, leading to apoptosis in cancer cells.

Case Studies

  • Antimicrobial Evaluation : A study tested various nitropyrimidines against clinical strains of bacteria. Results showed that certain derivatives exhibited significant antimicrobial activity with MIC values comparable to established antibiotics .
  • Cytotoxicity Assessment : In another investigation involving different cancer cell lines (e.g., HeLa and MCF7), the compound demonstrated dose-dependent cytotoxicity, suggesting potential for development as an anticancer agent.

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